molecular formula C11H13ClN2O2 B1441968 (2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride CAS No. 1211595-78-6

(2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride

Cat. No. B1441968
CAS RN: 1211595-78-6
M. Wt: 240.68 g/mol
InChI Key: RKZRBAHHPDHKBT-UHFFFAOYSA-N
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Description

“(2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride” is a synthetic organic compound. It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.68 g/mol .


Synthesis Analysis

Oxazole, the core structure of this compound, is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has gained attention due to their wide spectrum of biological activities .


Molecular Structure Analysis

The oxazole ring in the molecule is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Medicine: Antifungal and Antibacterial Applications

This compound has been explored for its potential in creating new antifungal agents. Derivatives of this molecule have shown promising activity against fungi like Sclerotinia sclerotiorum and Botrytis cinereal, which are significant in medical mycology . Additionally, its structural analogs have been investigated for antibacterial properties, potentially expanding the arsenal against drug-resistant bacterial strains .

Agriculture: Fungicidal Properties

In the agricultural sector, the oxazole derivatives, including those related to (2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride, have been utilized to develop novel fungicides. These compounds offer a new approach to combat plant diseases caused by various fungi, which is crucial for crop protection and yield improvement .

Material Science: Synthesis of Novel Compounds

The oxazole ring present in this compound serves as a versatile intermediate for synthesizing new materials. Its reactivity can be harnessed to create polymers and small molecules with potential applications in material science, such as organic semiconductors or novel catalysts .

Environmental Science: Biodegradation Studies

Oxazole derivatives are subjects of environmental science research, particularly in studies related to biodegradation. Understanding the environmental fate of such compounds is essential for assessing their long-term impact and for the development of eco-friendly materials .

Biochemistry: Enzyme Inhibition

In biochemistry, (2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride and its derivatives are studied for their ability to interact with enzymes. They can act as inhibitors or modulators, providing insights into enzyme mechanisms and aiding in the design of therapeutic agents.

Pharmacology: Drug Development

The pharmacological potential of oxazole derivatives is vast. They are investigated for their therapeutic effects, including antitumor, anti-inflammatory, and neuroprotective activities. This compound, in particular, could be a precursor in synthesizing drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZRBAHHPDHKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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